Amino(fluoro)acetic acid

Medicinal Chemistry Chemical Biology Peptide Chemistry

Amino(fluoro)acetic acid (2-amino-2-fluoroacetic acid; CAS: 13599-60-5) is an α-fluorinated glycine analog. The electron-withdrawing α-fluorine alters pKa and reactivity, making it an essential building block for synthesizing fluorinated peptidomimetics and specific enzyme inhibitors (e.g., aconitase 'suicide' substrates). It also serves as a 19F NMR probe for protein dynamics. Use this compound where standard glycine is inactive.

Molecular Formula C2H4FNO2
Molecular Weight 93.06 g/mol
CAS No. 13599-60-5
Cat. No. B15252025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino(fluoro)acetic acid
CAS13599-60-5
Molecular FormulaC2H4FNO2
Molecular Weight93.06 g/mol
Structural Identifiers
SMILESC(C(=O)O)(N)F
InChIInChI=1S/C2H4FNO2/c3-1(4)2(5)6/h1H,4H2,(H,5,6)
InChIKeyVDQLSBOGCHHUNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amino(fluoro)acetic Acid (CAS 13599-60-5): Procurement Guide for a Specialized α-Fluorinated Amino Acid


Amino(fluoro)acetic acid (2-amino-2-fluoroacetic acid; CAS: 13599-60-5), a fluorinated analog of the simplest amino acid glycine, is an α-fluorinated amino acid [1]. The introduction of a fluorine atom at the alpha-carbon significantly alters the molecule's electronic properties, pKa, and potential biological activity . It is primarily used as a specialized building block in medicinal chemistry and chemical biology for the synthesis of peptidomimetics and potential enzyme inhibitors [2].

Why Standard Amino Acids Cannot Replace Amino(fluoro)acetic Acid in Fluorine-Specific Research


Generic amino acids like glycine lack the unique properties conferred by the fluorine atom in Amino(fluoro)acetic acid . The strong electron-withdrawing effect of the α-fluorine dramatically decreases the amino group's nucleophilicity and increases the carboxylic acid's acidity, directly impacting reactivity in peptide coupling and other synthetic transformations [1]. Furthermore, fluorinated analogs are often designed as enzyme inhibitors or 19F NMR probes, functions that non-fluorinated counterparts cannot fulfill. Simple substitution would therefore negate the specific biochemical or biophysical investigation being pursued [2].

Quantitative Evidence for Amino(fluoro)acetic Acid Differentiation


Amino(fluoro)acetic Acid as an α-Fluorinated Amino Acid: Altered Physicochemical Properties

The introduction of a fluorine atom at the α-position of an amino acid, as in Amino(fluoro)acetic acid, is known to significantly alter its physicochemical properties compared to its non-fluorinated counterpart. Key effects include a decrease in the pKa of the carboxylic acid group and a reduction in the nucleophilicity of the amino group [1]. While specific pKa data for Amino(fluoro)acetic acid is not readily available, the effect on the carboxylic acid group is a class-level phenomenon. For example, in α-fluoro-α-amino acids, the carboxylic acid pKa is significantly lowered due to the inductive effect of the fluorine [1]. This alteration is a primary reason for their use in peptidomimetic design to modulate binding interactions.

Medicinal Chemistry Chemical Biology Peptide Chemistry

Potential for High Optical Purity Synthesis of α-Fluoro Amino Acids

A patent from Kyoto University (JPWO2016140189) describes a method for producing optically active α-fluoro amino acid compounds or their salts [1]. The invention aims to produce these compounds simply and with high optical purity, using naturally abundant amino acids as starting materials [1]. This method is relevant to the procurement of enantiopure forms of amino(fluoro)acetic acid for research.

Asymmetric Synthesis Process Chemistry Chiral Building Blocks

Role of α-Fluorinated Amino Acids in Conformational Control

α-Fluoro-β-amino acids and derivatives are known to adopt preferred conformations due to stereoelectronic effects associated with the fluorine atom located close to amines, amides, and esters [1]. This conformational bias is a key differentiator from non-fluorinated amino acids, which have greater conformational flexibility [1]. By extension, α-fluorinated α-amino acids like Amino(fluoro)acetic acid are likely to impose similar conformational constraints in peptides, a property leveraged in the design of peptidomimetics [2].

Peptidomimetics Conformational Analysis Drug Design

Potential as a Suicide Substrate for Aconitase

Amino(fluoro)acetic acid is reported to act as a 'suicide' substrate for aconitase, an enzyme in the citric acid cycle . This mechanism involves its conversion to fluoroacetyl-CoA, which then enters the cycle and leads to the formation of fluorocitrate, a potent inhibitor of aconitase . This disrupts cellular metabolism. While this mechanism is shared with other fluoroacetate derivatives, the presence of the amino group in Amino(fluoro)acetic acid provides a distinct chemical handle for further derivatization, allowing for the creation of more complex molecules with potential for targeted delivery or enhanced specificity.

Enzyme Inhibition Metabolic Disruption Citric Acid Cycle

Key Application Scenarios for Procuring Amino(fluoro)acetic Acid


Synthesis of Fluorinated Peptidomimetics and Protease Inhibitors

Amino(fluoro)acetic acid serves as a key building block for the synthesis of fluorinated peptidomimetics, which are designed to mimic the transition state of peptide hydrolysis and act as potent protease inhibitors [1]. The fluorine atom's ability to alter conformation and increase hydrolytic stability is critical in this application [2].

Development of Novel Enzyme Inhibitors via Rational Drug Design

The compound can be used as a starting material in rational drug design (RDD) approaches to create specific enzyme inhibitors [3]. The α-fluoro amino acid motif is known to produce highly selective inhibitors of pyridoxal-5'-phosphate dependent enzymes, among others [3]. Its potential as a suicide substrate for aconitase also makes it a candidate for targeting the citric acid cycle .

Creation of 19F NMR Probes for Structural Biology

Fluorinated amino acids are valuable as 19F NMR probes for studying protein structure and dynamics due to the high sensitivity of the 19F nucleus and its absence from most biological systems [2]. Incorporating Amino(fluoro)acetic acid into a peptide or protein can provide a site-specific label for conformational analysis by NMR [2].

Research into Metabolic Disruption and Toxicology

Given its reported mechanism of action as an aconitase inhibitor , Amino(fluoro)acetic acid is a relevant tool for studying metabolic disruption in the citric acid cycle. This research is pertinent to understanding the toxicology of fluoroacetate derivatives and for developing potential therapeutic strategies .

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